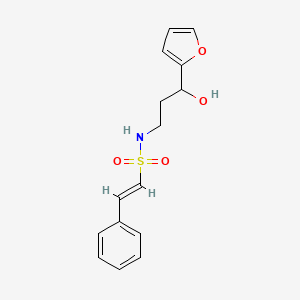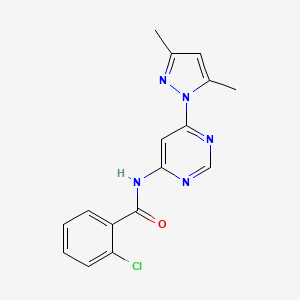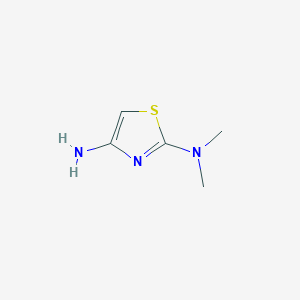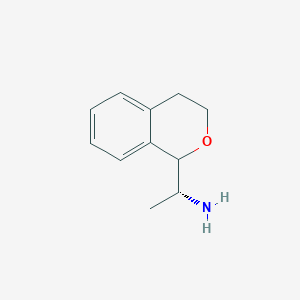
3-(4-ethoxybenzoyl)-1-(3-fluorobenzyl)-6-methoxyquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxybenzoyl)-1-(3-fluorobenzyl)-6-methoxyquinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has shown potential in various scientific research applications.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Research focuses on synthesizing and modifying quinoline derivatives due to their potential as fluorophores, antioxidants, and radioprotectors. Studies like Aleksanyan and Hambardzumyan (2013) have explored the synthesis of new quinoline derivatives by reacting 2-chloro-4-methylquinolines with aminobenzoic acids and ethyl 4-aminobenzoate, resulting in compounds with high yields, highlighting the versatility of quinoline derivatives in chemical synthesis and their potential in creating sensitive and selective compounds for various applications (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Anticancer Properties
Quinoline derivatives have been investigated for their antimicrobial and anticancer activities. For instance, Deep et al. (2013) synthesized a series of quinazolinone-based compounds and evaluated their in vitro antimicrobial and anticancer potentials against Gram-positive and Gram-negative bacteria and fungal strains. The study found that certain compounds exhibited significant antimicrobial activity and were more potent than standard drugs in inhibiting the growth of human colon cancer cell lines, highlighting the potential of quinoline derivatives in developing new antimicrobial and anticancer agents (Deep et al., 2013).
Pharmacokinetics and Drug Development
Research also extends to the pharmacokinetics and potential drug development applications of quinoline derivatives. A study on a novel analogue of 3-benzylquinazolin-4(3H)-ones proposed as a candidate for hypertension treatment developed a high-performance liquid chromatography method to determine the compound in plasma, demonstrating its application in pharmacokinetic studies. This research underlines the role of quinoline derivatives in the development of new therapeutic agents, with studies on their bioavailability and pharmacokinetics being crucial for drug development processes (Chang et al., 2016).
Propriétés
IUPAC Name |
3-(4-ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c1-3-32-20-9-7-18(8-10-20)25(29)23-16-28(15-17-5-4-6-19(27)13-17)24-12-11-21(31-2)14-22(24)26(23)30/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDLPTFWYLWQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2576950.png)



![2-methoxy-6-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2576959.png)

![N-(3,5-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2576963.png)
![3-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2576965.png)

![N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2576968.png)